![molecular formula C19H18N2O2S2 B496642 4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B496642.png)
4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a pyridine ring, and a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(methylsulfanyl)benzenesulfonyl chloride with 4-(4-pyridinylmethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(methylsulfanyl)benzenesulfonamide
- N-(4-pyridinylmethyl)benzenesulfonamide
- 4-(methylsulfanyl)-N-phenylbenzenesulfonamide
Uniqueness
4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methylsulfanyl and pyridinylmethyl groups allows for diverse interactions and reactivity, making it a valuable compound for research and development.
属性
分子式 |
C19H18N2O2S2 |
|---|---|
分子量 |
370.5g/mol |
IUPAC 名称 |
4-methylsulfanyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18N2O2S2/c1-24-18-6-8-19(9-7-18)25(22,23)21-17-4-2-15(3-5-17)14-16-10-12-20-13-11-16/h2-13,21H,14H2,1H3 |
InChI 键 |
OKUSAIOSLJIFAE-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
规范 SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-phenyl-2-sulfanyl-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B496559.png)
![11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile](/img/structure/B496561.png)
![4-phenyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B496562.png)
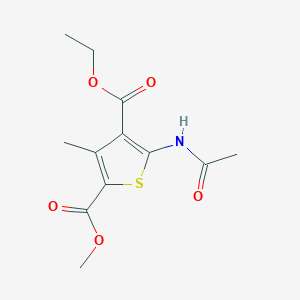
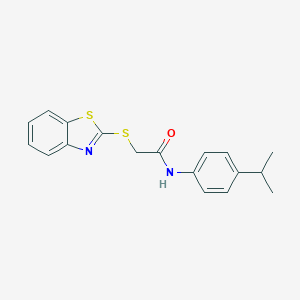
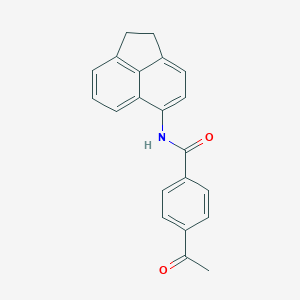
![4-methyl-N-[1-(1-naphthyl)ethyl]benzenesulfonamide](/img/structure/B496567.png)
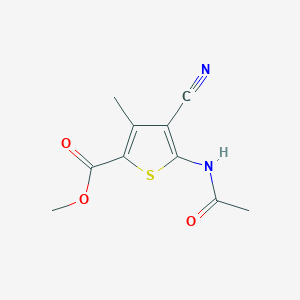
![4-[(2,4-dichloro-6-methylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B496571.png)
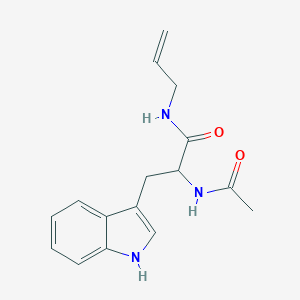
![N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496576.png)
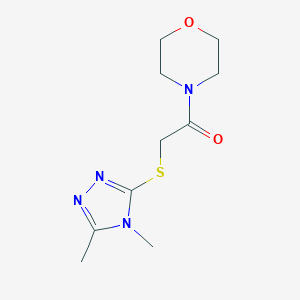
![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B496579.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide](/img/structure/B496580.png)
